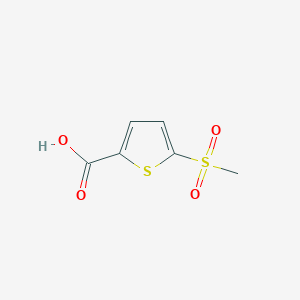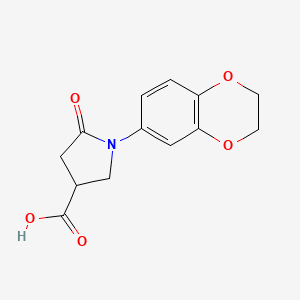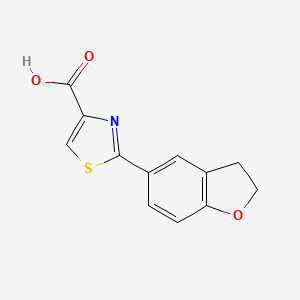
2-Cyano-3,3-bis(methylthio)acrylamide
描述
2-Cyano-3,3-bis(methylthio)acrylamide is an organic compound with the molecular formula C6H8N2OS2. It is characterized by the presence of a cyano group (–CN) and two methylthio groups (–SCH3) attached to an acrylamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
2-Cyano-3,3-bis(methylthio)acrylamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyanoacetamide with carbon disulfide and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, leading to the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-Cyano-3,3-bis(methylthio)acrylamide undergoes various types of chemical reactions, including:
Substitution Reactions: The methylthio groups can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Electrophiles: Such as halogens for addition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted acrylamides can be formed.
Addition Products: Cyano group addition products.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols
科学研究应用
2-Cyano-3,3-bis(methylthio)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 2-Cyano-3,3-bis(methylthio)acrylamide involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methylthio groups can undergo oxidation and reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular pathways .
相似化合物的比较
Similar Compounds
2-Cyano-3,3-bis(methylthio)acrylate: Similar structure but with an ester group instead of an amide group.
2-Cyano-3,3-bis(methylthio)prop-2-enamide: Similar structure with slight variations in the functional groups
Uniqueness
2-Cyano-3,3-bis(methylthio)acrylamide is unique due to its combination of a cyano group and two methylthio groups attached to an acrylamide backbone.
属性
IUPAC Name |
2-cyano-3,3-bis(methylsulfanyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRISBXJSAYCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372688 | |
| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-69-7 | |
| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-cyano-3,3-bis(methylthio)acrylamide in the synthesis of amino pyrazole derivatives?
A1: this compound (2) serves as a crucial intermediate in the multi-step synthesis of the target amino pyrazole derivatives []. It is synthesized from N-[3,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide (1) by reacting it with dimethyl sulfide in the presence of K2CO3, followed by a reaction with methyl iodide. This intermediate (2) then undergoes cyclization with hydrazine in isopropyl alcohol, yielding 3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide (3), the main scaffold for further modifications to obtain the final amino pyrazole derivatives [].
Q2: Is there any information available on the structural characterization of this compound in this research paper?
A2: Unfortunately, the research paper [] does not provide specific details regarding the molecular formula, weight, or spectroscopic data (like IR, NMR, or Mass Spectrometry) for this compound. The paper focuses primarily on the synthesis and characterization of the final amino pyrazole derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)

![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)





![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)




